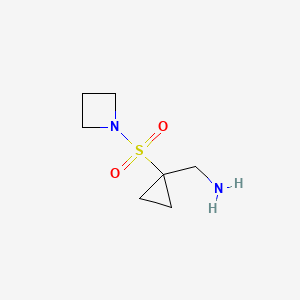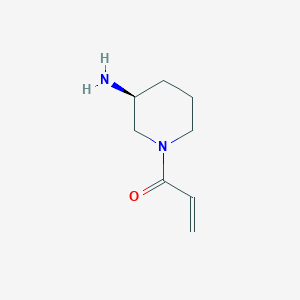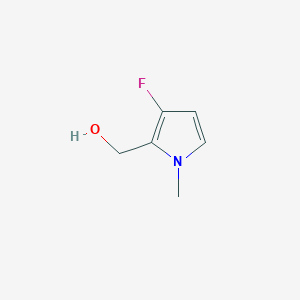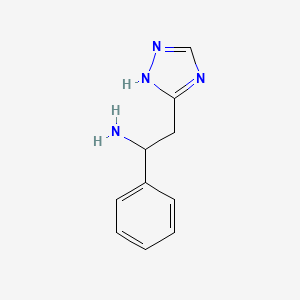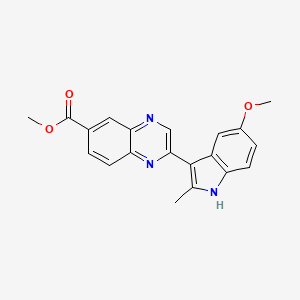
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole moiety fused with a quinoxaline ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoxaline ring can be introduced through a condensation reaction involving o-phenylenediamine and a dicarbonyl compound . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Applications De Recherche Scientifique
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity . The quinoxaline ring can intercalate with DNA, affecting gene expression and cell proliferation . These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features.
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Shares the indole moiety but differs in the functional groups attached.
Uniqueness
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is unique due to the presence of both indole and quinoxaline rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C20H17N3O3 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate |
InChI |
InChI=1S/C20H17N3O3/c1-11-19(14-9-13(25-2)5-7-15(14)22-11)18-10-21-17-8-12(20(24)26-3)4-6-16(17)23-18/h4-10,22H,1-3H3 |
Clé InChI |
QEWWXIHUOUTDHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CN=C4C=C(C=CC4=N3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)
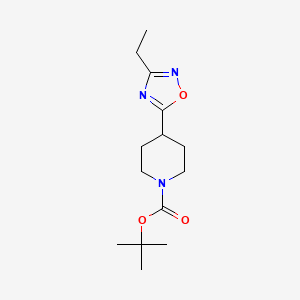

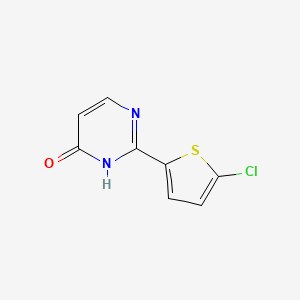

acetic acid](/img/structure/B15226464.png)
![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
